1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .
Preparation Methods
The synthesis of 1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route may include the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Attachment of the Propanoyl Group: The propanoyl group is introduced to the indole derivative through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions, which may involve the use of amines and aldehydes.
Final Coupling and Carboxylation: The final step involves coupling the indole-propanoyl intermediate with the piperidine ring, followed by carboxylation to introduce the carboxylic acid group.
Chemical Reactions Analysis
1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(7-methoxy-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[3-(7-methoxyindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-4-2-3-13-5-11-20(17(13)15)12-8-16(21)19-9-6-14(7-10-19)18(22)23/h2-5,11,14H,6-10,12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIKORUKUJLMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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